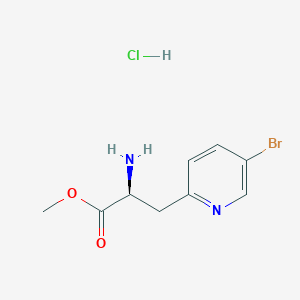

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hcl

Descripción general

Descripción

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride is a chemical compound that features a brominated pyridine ring attached to an amino acid derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride typically involves the following steps:

Bromination of Pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent to yield 5-bromo-2-pyridine.

Amino Acid Derivatization: The brominated pyridine is then coupled with an amino acid derivative, such as methyl (2S)-2-amino-3-propanoate, under suitable reaction conditions. This step may involve the use of coupling reagents like EDCI or DCC.

Hydrochloride Formation: The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The amino acid derivative can participate in coupling reactions, such as peptide bond formation, with other amino acids or peptides.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Coupling reagents like EDCI, DCC, or HATU.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the compound, such as N-oxides.

Reduction Products: Reduced forms, such as amines or alcohols.

Coupling Products: Peptides or peptide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride serves as a valuable building block for synthesizing pharmaceutical compounds. Its potential applications include:

- Neurological Pathways : The compound may interact with neurotransmitter receptors, influencing neurological functions.

- Anti-inflammatory Agents : Its structural features may facilitate the development of compounds targeting inflammatory pathways.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Key applications include:

- Cross-Coupling Reactions : The bromopyridine moiety allows for cross-coupling reactions, enabling the formation of aryl or vinyl-substituted derivatives.

- Substitution Reactions : The bromine atom can be replaced with various nucleophiles, expanding the library of functionalized products.

Material Science

In material science, Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride is employed for:

- Surface Modification : The compound can modify surfaces to enhance properties such as catalytic activity and wettability.

- Development of Novel Materials : Its unique electronic properties make it suitable for creating materials with specific functionalities.

Mechanistic Insights

The mechanism of action for Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride varies based on its application:

- Enzyme Inhibition : It may modulate enzyme activities by interacting with active sites.

- Receptor Binding : The compound can bind to specific receptors, influencing biological pathways.

The biological activity of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride is attributed to its interaction with various biological targets:

- Anticancer Properties : Research indicates potential cytotoxicity against cancer cell lines.

- Antimicrobial Activity : Its structural features may confer antimicrobial properties.

Case Studies and Research Findings

-

Medicinal Chemistry Studies :

- A study explored the synthesis of novel compounds derived from Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride, demonstrating its utility in developing anti-inflammatory agents.

-

Organic Synthesis Applications :

- Researchers have successfully utilized this compound in cross-coupling reactions, leading to the creation of various aryl-substituted derivatives with enhanced biological activity.

-

Material Science Innovations :

- Experimental work has shown that surfaces modified with this compound exhibit improved catalytic performance in specific reactions.

Mecanismo De Acción

The mechanism of action of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring can participate in various binding interactions, while the amino acid derivative can enhance the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2S)-2-amino-3-(2-pyridyl)propanoate hydrochloride: Lacks the bromine atom, which may affect its reactivity and binding properties.

Methyl (2S)-2-amino-3-(3-bromo(2-pyridyl))propanoate hydrochloride: The bromine atom is positioned differently, which can influence the compound’s chemical behavior and interactions.

Methyl (2S)-2-amino-3-(4-bromo(2-pyridyl))propanoate hydrochloride: Another positional isomer with potentially different properties.

Uniqueness

The presence of the bromine atom at the 5-position of the pyridine ring in Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride imparts unique reactivity and binding characteristics. This positional specificity can influence the compound’s interactions with biological targets and its overall chemical behavior, making it a valuable compound for various applications.

Actividad Biológica

Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate hydrochloride (CAS No. 2089671-24-7) is a compound characterized by a unique combination of a brominated pyridine ring and an amino acid structure. This combination imparts significant biological activity and potential applications in medicinal chemistry, organic synthesis, and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃BrN₂O₂·HCl

- Molecular Weight : Approximately 276.58 g/mol

- Structural Features : The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity and binding characteristics.

The biological activity of Methyl (2S)-2-amino-3-(5-bromo(2-pyridyl))propanoate HCl can be attributed to its interaction with various biological targets, including enzymes and receptors. The brominated pyridine moiety allows for diverse binding interactions, while the amino acid component improves solubility and bioavailability.

Potential Mechanisms Include :

- Enzyme Inhibition : Interacts with specific enzymes, potentially modulating their activity.

- Receptor Binding : May bind to neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

-

Antitumor Activity :

- The compound has been studied for its potential as an antitumor agent. In vitro studies have shown promising results against various cancer cell lines.

- A study demonstrated that conjugates formed with amino acids exhibited high cytotoxicity against human leukemia cells (CEM), with IC50 values significantly lower than standard treatments like temozolomide .

-

Antimicrobial Activity :

- The compound's derivatives have shown significant antimicrobial properties against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

- Hydrolyzed peptide derivatives exhibited enhanced antimicrobial activity compared to their methyl ester counterparts.

- Anthelmintic Activity :

- Neuroprotective Effects :

Antitumor Activity Study

A study focused on synthesizing conjugates of this compound with various amino acids demonstrated that:

- Conjugates exhibited selective cytotoxicity towards cancer cells.

- The most potent conjugates had IC50 values significantly lower than traditional chemotherapeutics, indicating a promising avenue for cancer treatment.

Antimicrobial Efficacy

In another investigation, derivatives of the compound were tested against multiple bacterial strains:

- Results showed effective inhibition zones ranging from 10 to 29 mm.

- The study highlighted the importance of substituent positions on the pyridine ring in enhancing antimicrobial efficacy.

Summary of Findings

| Biological Activity | Observed Effects | IC50/MIC Values |

|---|---|---|

| Antitumor | High cytotoxicity | IC50 < 0.13 µM |

| Antimicrobial | Effective against Gram-negative bacteria | MIC 6–12.5 µg/mL |

| Anthelmintic | Strong activity against earthworms | Not specified |

| Neuroprotective | Potential modulation of neurotransmitter systems | Not specified |

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIOWBXXFUOZFQ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=NC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.